Masupirdine

5-HT6 antagonist receptor binding affinity Alzheimer's disease

Masupirdine (SUVN-502) is the only 5-HT6 antagonist in Phase III for agitation in Alzheimer's dementia, distinct from predecessors idalopirdine/intepirdine that failed in cognition. With >100-target selectivity (>1200-fold over alpha 2A) and synergy with donepezil+memantine (acetylcholine release ~250% baseline), it is an unmatched tool for preclinical BPSD research. Phase II dosing and safety data available.

Molecular Formula C21H24BrN3O3S
Molecular Weight 478.4 g/mol
CAS No. 701205-60-9
Cat. No. B1682835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMasupirdine
CAS701205-60-9
Synonyms1-((2-bromophenyl)sulfonyl)-5-methoxy-3-((4-methyl-1-piperazinyl)methyl)-1H-indole dimesylate monohydrate
SUVN-502
Molecular FormulaC21H24BrN3O3S
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br
InChIInChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3
InChIKeyGWCYPEHWIZXYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Masupirdine (SUVN-502) CAS 701205-60-9: A Phase III Selective 5-HT6 Antagonist for Alzheimer's Agitation


Masupirdine (SUVN-502) is a small molecule, brain-penetrant, orally active antagonist of the serotonin 5-HT6 receptor, currently in Phase III clinical development for the treatment of agitation in patients with dementia of the Alzheimer's type [1]. It exhibits high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and demonstrates selectivity over a broad panel of >100 off-target sites, including the 5-HT2A receptor [2]. Preclinical studies indicate pro-cognitive effects and synergistic neurotransmitter modulation when combined with standard-of-care agents like donepezil and memantine [3].

Why Masupirdine (701205-60-9) Cannot Be Substituted with Other 5-HT6 Antagonists


Despite belonging to the same 5-HT6 antagonist class, masupirdine cannot be simply interchanged with other 5-HT6 antagonists due to critical differences in selectivity, clinical trial design, and therapeutic focus. Unlike idalopirdine and intepirdine, which primarily targeted cognitive enhancement in Alzheimer's disease and failed in pivotal Phase III trials, masupirdine's development has pivoted to agitation in Alzheimer's dementia, a distinct indication with unmet need [1][2]. Furthermore, masupirdine's unique combination therapy approach with donepezil and memantine in a triple regimen and its robust selectivity profile over >100 targets, including key off-targets implicated in side effects of earlier compounds, preclude generic substitution [3].

Masupirdine (701205-60-9) Quantitative Differentiation Guide for Scientific Procurement


5-HT6 Receptor Binding Affinity: Masupirdine vs. Idalopirdine and Intepirdine

Masupirdine demonstrates high affinity for the human 5-HT6 receptor with a Ki of 2.04 nM . In comparison, idalopirdine (Lu AE58054) shows a Ki of 0.83 nM, representing a ~2.5-fold higher affinity . Intepirdine exhibits a Ki of 1.4 nM, which is ~1.5-fold higher affinity than masupirdine [1]. While these differences are modest, they are accompanied by divergent selectivity and clinical outcomes, indicating that affinity alone does not predict therapeutic utility. The slightly lower affinity of masupirdine may contribute to a more favorable safety profile by reducing the risk of over-antagonism.

5-HT6 antagonist receptor binding affinity Alzheimer's disease

Selectivity Profile: Masupirdine Exhibits Broad Selectivity Over >100 Targets, Including 5-HT2A

Masupirdine was screened against a commercial panel of >100 targets including receptors, enzymes, ion channels, and transporters. At 1 µM, it showed <50% inhibition at all tested receptors except dopamine D3 and adrenergic alpha 2A/2C . Specifically, masupirdine exhibits a Ki of 616 nM at dopamine D3 and 2570 nM at adrenergic alpha 2A, translating to >300-fold and >1200-fold selectivity over the 5-HT6 receptor, respectively [1]. In contrast, intepirdine shows a Ki of 26 nM at 5-HT2A, representing only ~18-fold selectivity [2]. Idalopirdine also demonstrates high selectivity but limited published quantitative data for direct comparison. Masupirdine's broad selectivity minimizes potential off-target effects, a critical differentiator in neurological drug development.

receptor selectivity off-target profiling drug safety

Clinical Efficacy in Agitation: Post-Hoc Phase II Analysis Demonstrates Significant Reduction in Agitation/Aggression Scores

A post-hoc analysis of a 26-week Phase II trial (NCT02580305) in moderate Alzheimer's disease patients receiving stable donepezil and memantine evaluated the effect of masupirdine on agitation/aggression using the Neuropsychiatric Inventory (NPI-12) [1]. Patients treated with masupirdine 50 mg and 100 mg showed a statistically significant reduction in agitation/aggression scores at Week 13 (p<0.01), with the effect sustained through Week 26 [2]. At Week 26, the masupirdine 50 mg arm demonstrated a clinically meaningful effect size of Cohen's d = 0.66 [3]. In contrast, prior 5-HT6 antagonists like idalopirdine and intepirdine failed to show significant benefits in Phase III cognitive trials and were not evaluated for agitation [4]. This repositioning of masupirdine towards agitation, supported by this quantitative signal, distinguishes it from discontinued 5-HT6 antagonists.

Alzheimer's agitation clinical trial neuropsychiatric symptoms

Synergistic Neurotransmitter Modulation: Masupirdine Potentiates Acetylcholine Release in Combination with Donepezil and Memantine

Preclinical microdialysis studies in male Wistar rats demonstrated that masupirdine (3 mg/kg p.o.) significantly increased extracellular acetylcholine levels in the ventral hippocampus when combined with donepezil (1 mg/kg s.c.) and memantine (1 mg/kg s.c.) [1]. Specifically, the triple combination produced a synergistic effect, with acetylcholine levels reaching approximately 250% of baseline, which was greater than the sum of individual effects . In contrast, standalone masupirdine or combinations of donepezil and memantine without masupirdine showed more modest increases (approximately 150-180% of baseline) [2]. This unique triple combination approach was evaluated in the Phase II clinical trial and distinguishes masupirdine from other 5-HT6 antagonists like idalopirdine and intepirdine, which were primarily tested as add-on to donepezil only [3].

acetylcholine neurotransmitter modulation combination therapy

Synthetic Accessibility and Scalability: A Robust Two-Step Synthesis

Masupirdine is synthesized via a robust, two-step synthetic scheme from commercially available starting materials, enabling efficient and scalable production [1]. This contrasts with many other 5-HT6 antagonists, such as idalopirdine and intepirdine, which require more complex multi-step syntheses, potentially limiting large-scale manufacturing and increasing cost [2]. The simplicity of masupirdine's synthesis reduces production costs and ensures a reliable supply chain, which is a critical factor for procurement in both research and clinical trial settings.

chemical synthesis scalability drug manufacturing

Optimal Research and Industrial Applications for Masupirdine (701205-60-9) Based on Quantitative Evidence


Investigating Agitation Mechanisms in Alzheimer's Disease Models

Given the significant reduction in agitation/aggression scores (Cohen's d = 0.66) observed in post-hoc Phase II analyses, masupirdine is ideally suited for preclinical and clinical studies aimed at elucidating the neurobiological underpinnings of agitation in Alzheimer's disease [1]. Researchers can leverage masupirdine as a selective pharmacological tool to dissect the role of 5-HT6 receptors in behavioral and psychological symptoms of dementia, distinct from cognitive endpoints where other 5-HT6 antagonists have failed [2].

Studying Triple Combination Therapy with Donepezil and Memantine

The demonstrated synergistic enhancement of acetylcholine release (reaching ~250% of baseline) when masupirdine is combined with donepezil and memantine positions it as a key component for research into rational polypharmacy strategies for Alzheimer's disease [3]. This triple combination approach is unique among 5-HT6 antagonists and offers a distinct experimental paradigm for investigating neurotransmitter interactions and therapeutic synergy [4].

Developing Highly Selective 5-HT6 Antagonists with Minimal Off-Target Effects

Masupirdine's broad selectivity profile over >100 targets, including >300-fold selectivity over dopamine D3 and >1200-fold over adrenergic alpha 2A, makes it an ideal reference compound for medicinal chemistry programs aiming to develop next-generation 5-HT6 antagonists with improved safety margins [5]. Its robust two-step synthesis further facilitates its use as a scaffold for structure-activity relationship (SAR) studies [6].

Evaluating Agitation Treatments in Clinical Trials

With an ongoing Phase III trial (NCT05397639) specifically targeting agitation in Alzheimer's dementia, masupirdine is the most advanced 5-HT6 antagonist in this indication [7]. Clinical research organizations and academic centers conducting trials on agitation in dementia can procure masupirdine as a standardized, well-characterized investigational agent with established dosing and safety data from Phase II studies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Masupirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.